molecular formula C13H12BrNO B1335077 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 332898-44-9

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B1335077
CAS No.: 332898-44-9
M. Wt: 278.14 g/mol
InChI Key: HFSXFXXXGXEDJT-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
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Biological Activity

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a synthetic compound that belongs to the furoquinoline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on recent studies and findings.

  • Chemical Formula : C13H12BrN
  • CAS Number : 1381944-59-7
  • Molecular Weight : 260.14 g/mol

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to cytotoxic effects in cancer cells. The compound may also exhibit inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa30.98Moderate
HCT11622.70Significant
MCF-74.12High

The above table indicates that this compound exhibits potent cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound also displays antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to have moderate activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli20
Klebsiella pneumoniae25

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

  • Anticancer Studies : A study published in MDPI reported that derivatives of furoquinoline exhibited significant anticancer activity with PGI (Percent Growth Inhibition) values exceeding 50% across multiple cell lines. The most active compounds showed lethality against CNS cancers and leukemia cell lines .
  • Antiviral Potential : Investigations into the antiviral properties of compounds similar to this compound revealed promising results against viral infections such as H5N1 and SARS-CoV-2. The structural characteristics of the compound suggest it may inhibit viral replication effectively while maintaining low cytotoxicity levels .

Properties

IUPAC Name

8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSXFXXXGXEDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389602
Record name 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332898-44-9
Record name 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.